NCT-503

Description

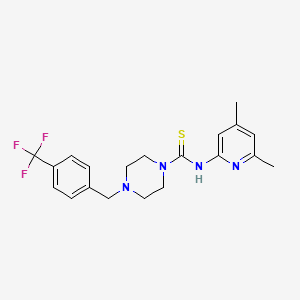

Structure

3D Structure

Properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNSZIQUFLWRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Function of NCT-503: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of NCT-503, a small molecule inhibitor primarily targeting the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, cellular effects, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function: Inhibition of De Novo Serine Synthesis

This compound is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4][5] By inhibiting PHGDH, this compound effectively blocks the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This targeted inhibition has profound effects on cancer cells that exhibit a dependency on this pathway for proliferation and survival.

Mechanism of Inhibition

Competition studies have revealed that this compound acts as a non-competitive inhibitor with respect to both the substrate 3-PG and the cofactor NAD+. This mode of inhibition suggests that this compound binds to an allosteric site on the PHGDH enzyme, rather than the active site, inducing a conformational change that reduces its catalytic efficiency.

Quantitative Inhibition Data

| Parameter | Value | Target | Notes |

| IC50 | 2.5 µM | PHGDH | In vitro enzyme activity assay. |

| EC50 | 2.3 µM | Serine Flux Inhibition | Measured as a decrease in serine flux in human MDA-MB-468 cells. |

| EC50 | 8 µM | Cytotoxicity | Against human MDA-MB-468 cells (PHGDH-dependent). |

| EC50 | 8–16 μM | Cytotoxicity | In various PHGDH-dependent cell lines. |

On-Target Cellular and In Vivo Effects

The primary consequence of PHGDH inhibition by this compound is the depletion of intracellular serine pools derived from glucose. This leads to a cascade of downstream effects, particularly in cancer cells that overexpress PHGDH.

Key On-Target Effects:

-

Induction of a Futile SHMT1-Dependent Cycle: this compound treatment triggers a wasteful cycle where serine is synthesized from glycine (B1666218) by the enzyme SHMT1, which simultaneously depletes the cell of one-carbon units necessary for nucleotide synthesis.

-

Nucleotide Depletion and Cell Cycle Arrest: The depletion of one-carbon units leads to a defect in the synthesis of purines and thymidylate, resulting in cell cycle arrest, primarily at the G1/S phase.

-

Selective Cytotoxicity: this compound demonstrates selective toxicity towards cancer cell lines that are dependent on the de novo serine synthesis pathway, while having minimal effect on PHGDH-independent cells.

-

Tumor Growth Inhibition In Vivo: In preclinical xenograft models using PHGDH-dependent cancer cells (e.g., MDA-MB-468), this compound treatment has been shown to reduce tumor growth and weight.

dot

Caption: On-Target Mechanism of this compound Action.

Off-Target Effect: Rerouting of Glucose-Derived Carbons

Recent research has uncovered a significant off-target effect of this compound. Independent of its inhibitory action on PHGDH, this compound treatment reroutes glucose-derived carbons into the Tricarboxylic Acid (TCA) cycle. This effect is observed even in cells with low or no PHGDH expression.

Key Off-Target Effects:

-

Reduced Glucose-Derived Citrate (B86180) Synthesis: Treatment with this compound leads to a strong reduction in the synthesis of citrate from glucose-derived pyruvate (B1213749).

-

Enhanced Pyruvate Carboxylase Activity: It is proposed that this compound enhances the activity of the pyruvate carboxylase pathway, providing an alternative route for glucose-derived carbons to enter the TCA cycle.

-

No Direct Effect on Citrate Synthase: The activity and thermal stability of citrate synthase are not directly altered by this compound, indicating an indirect mechanism for the observed metabolic shift.

dot

Caption: Off-Target Metabolic Rerouting by this compound.

Experimental Protocols

In Vitro PHGDH Inhibition Assay

Objective: To determine the IC50 value of this compound against PHGDH.

Materials:

-

Recombinant human PHGDH enzyme

-

PHGDH assay buffer: 50 mM TEA (triethanolamine) pH 8.0, 10 mM MgCl2, 0.05% BSA, and 0.01% Tween-20.

-

Diaphorase

-

NAD+

-

3-Phosphoglycerate (3-PG)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a PHGDH enzyme solution in the assay buffer containing 20 nM PHGDH and 0.2 mg/mL diaphorase.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the PHGDH enzyme solution to each well.

-

Initiate the reaction by adding a substrate mixture containing 3-PG and NAD+.

-

Incubate the plate at room temperature for a specified time.

-

Add resazurin to each well and measure the fluorescence to determine the rate of NADH production.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Proliferation Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, Kelly, SH-EP, SK-N-AS)

-

Complete cell culture medium

-

This compound

-

Inactive this compound (as a control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, XTT)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or the inactive control compound (e.g., 10 µM).

-

Incubate the cells for a specified period (e.g., 96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a microplate reader.

-

Normalize the results to the vehicle-treated control and calculate the EC50 value.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD.SCID or nude mice)

-

PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 40 mg/kg daily) or vehicle via intraperitoneal injection.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

dot

Caption: Experimental Workflow for this compound Characterization.

Pharmacokinetics and ADME

This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Following intraperitoneal administration, it demonstrates good exposure, with a plasma half-life of approximately 2.5 hours and a maximum concentration (Cmax) of around 20 µM. The compound also shows significant partitioning into the liver and brain.

Conclusion

This compound is a valuable research tool for studying the role of the de novo serine synthesis pathway in cancer and other diseases. Its well-characterized on-target inhibition of PHGDH, coupled with a more recently discovered off-target effect on central carbon metabolism, makes it a complex but powerful modulator of cellular metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this compound, ultimately contributing to a deeper understanding of its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

NCT-503: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Phosphoglycerate Dehydrogenase Inhibitor NCT-503, its Mechanism of Action, Experimental Evaluation, and Therapeutic Potential.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, diverting the glycolytic intermediate 3-phosphoglycerate (B1209933) towards serine production. Elevated PHGDH expression has been correlated with poor prognosis in several cancers, including breast cancer, melanoma, and glioma, making it an attractive therapeutic target. This compound is a potent and selective small-molecule inhibitor of PHGDH that has emerged as a critical tool for studying the role of the serine biosynthesis pathway in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a discussion of its on- and off-target effects.

Mechanism of Action

This compound is a non-competitive inhibitor of PHGDH with respect to both its substrate, 3-phosphoglycerate (3-PG), and its cofactor, NAD+. By binding to PHGDH, this compound effectively blocks the production of 3-phosphohydroxypyruvate, the initial step in the serine biosynthesis pathway. This leads to a depletion of downstream metabolites, including L-serine and glycine, which are crucial for the synthesis of proteins, nucleotides, and lipids. The inhibition of this pathway ultimately results in cell cycle arrest and reduced cancer cell proliferation, particularly in cells that are dependent on de novo serine synthesis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| IC50 (PHGDH enzyme) | 2.5 µM | Cell-free enzymatic assay | [1][2] |

| EC50 (Serine Flux) | 2.3 µM | Human MDA-MB-468 cells | [1] |

| EC50 (Cell Viability) | 8 µM | Human MDA-MB-468 cells | |

| EC50 (Cell Viability) | 8-16 µM | PHGDH-dependent cell lines | |

| EC50 (Cell Viability) | 20.2 ± 2.8 µM | MDA-MB-468 cells (48h exposure) | |

| EC50 (Cell Viability) | 76.6 ± 3.2 µM | MDA-MB-231 cells (48h exposure) | |

| EC50 (Cell Viability) | 93.4 ± 14.0 µM | Hs 578T cells (48h exposure) |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cmax (plasma) | ~20 µM | 30 mg/kg, intraperitoneal | |

| Half-life (t1/2) | 2.5 hours | 30 mg/kg, intraperitoneal | |

| AUClast | 14,700 hr*ng/mL | 30 mg/kg, intraperitoneal |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

PHGDH Enzyme Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PHGDH. A common method is a coupled-enzyme assay that monitors the production of NADH.

Materials:

-

Recombinant human PHGDH enzyme

-

PHGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

3-Phosphoglycerate (substrate)

-

NAD+ (cofactor)

-

Diaphorase

-

Resazurin (or other suitable indicator)

-

This compound (or other test compounds)

-

96-well microplate

-

Plate reader capable of measuring fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture containing PHGDH Assay Buffer, diaphorase, and resazurin.

-

Add the recombinant PHGDH enzyme to the reaction mixture.

-

In a 96-well plate, add varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Add the enzyme-containing reaction mixture to the wells.

-

Initiate the reaction by adding a solution of 3-phosphoglycerate and NAD+.

-

Immediately measure the fluorescence (for resazurin) or absorbance at 340 nm (for NADH) in a kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cancer cells by measuring ATP levels, which are indicative of metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-468, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

-

Determine the EC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Matrigel (or other appropriate extracellular matrix)

-

This compound

-

Vehicle solution (e.g., 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth rates and final tumor weights between the this compound treated and vehicle control groups to assess the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the serine biosynthesis pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: Serine biosynthesis pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating a PHGDH inhibitor like this compound.

On-Target and Off-Target Effects

While this compound is a selective inhibitor of PHGDH, it is crucial for researchers to be aware of its potential off-target effects. Studies have shown that this compound can impact cellular metabolism independently of its action on PHGDH. Notably, this compound has been reported to reduce the flow of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, an effect that was observed even in PHGDH knockout cells. This off-target activity does not appear to be mediated through direct inhibition of citrate (B86180) synthase. Researchers should consider these findings when interpreting data from experiments using this compound and may wish to include appropriate controls, such as PHGDH knockout cell lines, to distinguish between on-target and off-target effects.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the serine biosynthesis pathway in cancer biology. Its well-characterized inhibitory activity against PHGDH, coupled with its demonstrated in vitro and in vivo efficacy, makes it a cornerstone for preclinical studies in this field. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed protocols and a summary of key data to facilitate further investigation into the therapeutic potential of targeting PHGDH in cancer. As with any pharmacological inhibitor, a thorough understanding of its on- and off-target effects is essential for the robust interpretation of experimental results.

References

On-Target Effects of NCT-503 on Serine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the on-target effects of NCT-503, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a small-molecule inhibitor that specifically targets PHGDH.[1][2][3][4][5] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. By inhibiting PHGDH, this compound effectively blocks the production of serine from glucose. Studies have shown that this compound acts as a non-competitive inhibitor with respect to both 3-PG and the co-substrate NAD+.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations and effects on cell viability.

Table 1: Inhibitory Concentration of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | 2.5 µM | Enzyme Assay | |

| EC50 | 8–16 μM | PHGDH-dependent cell lines |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | PHGDH Expression | This compound Concentration | Reduction in Viability | Reference |

| SH-EP (Neuroblastoma) | Low | 10 µM | Up to 50% | |

| SK-N-AS (Neuroblastoma) | Low | 10 µM | Up to 50% | |

| BE(2)-C (Neuroblastoma) | High | 10 µM | 40-50% | |

| Kelly (Neuroblastoma) | High | 10 µM | 20-35% | |

| MDA-MB-468 (Breast Cancer) | High (PHGDH-dependent) | Not specified | Growth reduction | |

| MDA-MB-231 (Breast Cancer) | Low (PHGDH-independent) | Not specified | No effect on growth | |

| A549 (NSCLC) | Not specified | Not specified | Proliferation inhibition | |

| HIF2α-KO-SU-R-786-o (Renal Cell Carcinoma) | High | Not specified | Potent inhibitory effects | |

| Human Myeloma Cell Lines | Expressed | Not specified | Sensitive |

Signaling Pathways and Metabolic Consequences

This compound-mediated inhibition of PHGDH has significant downstream effects on cellular metabolism and signaling. The primary on-target effect is the reduction of glucose-derived serine. This blockade forces cells dependent on de novo serine synthesis to rely on exogenous serine. Furthermore, the inhibition of serine synthesis impacts one-carbon metabolism, leading to a depletion of nucleotides and subsequent cell cycle arrest. Interestingly, some studies have reported that this compound treatment can trigger a futile cycle by activating SHMT1-dependent serine synthesis from glycine, further contributing to nucleotide depletion.

Recent findings also indicate that this compound can have off-target effects, such as rerouting glucose-derived carbons into the TCA cycle, independent of its effect on PHGDH.

References

- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. axonmedchem.com [axonmedchem.com]

A Technical Guide to NCT-503: Inducing Nucleotide Depletion and Cell Cycle Arrest Through PHGDH Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. By blocking this critical metabolic node, this compound triggers a unique futile metabolic cycle that leads to the depletion of essential one-carbon units required for nucleotide biosynthesis. This subsequent nucleotide starvation culminates in cell cycle arrest, positioning this compound as a significant tool for cancer research and a potential therapeutic agent, particularly in tumors exhibiting a dependency on the serine synthesis pathway. This document provides an in-depth overview of the mechanism, quantitative effects, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its biological effects by targeting PHGDH, which catalyzes the first committed step in the serine synthesis pathway: the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into 3-phosphohydroxypyruvate.[1][2] Inhibition of PHGDH by this compound has profound and multifaceted consequences for cellular metabolism.

The primary mechanism involves the selective blockage of glucose-derived serine synthesis.[3] However, the key to its efficacy lies in a secondary effect: the induction of a "futile cycle" of one-carbon unit wasting.[3] In response to the block in serine production, the cell attempts to compensate by synthesizing serine from glycine (B1666218) via the enzyme serine hydroxymethyltransferase 1 (SHMT1).[4] This reaction consumes 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical one-carbon donor.

This SHMT1-driven activity diverts the limited pool of one-carbon units away from their essential role in the de novo synthesis of purines and deoxythymidine monophosphate (dTMP). The result is a significant depletion of the cell's nucleotide pools, which directly impairs DNA and RNA synthesis. This state of nucleotide starvation serves as a potent checkpoint signal, leading to G1/S phase cell cycle arrest and the inhibition of cellular proliferation.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The data highlights its potency against PHGDH and its selective cytotoxicity towards cancer cell lines dependent on the serine synthesis pathway.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Target / Cell Line | Type | Key Metric | Value | Reference(s) |

| PHGDH Enzyme | Cell-free | IC₅₀ | 2.5 µM | |

| MDA-MB-468 | PHGDH-dependent Breast Cancer | EC₅₀ (Cytotoxicity) | 8 µM | |

| MDA-MB-468 | PHGDH-dependent Breast Cancer | IC₅₀ (Proliferation, 48h) | 20.2 ± 2.8 µM | |

| Various | PHGDH-dependent (BT-20, HCC70, etc.) | EC₅₀ | 8–16 µM | |

| MDA-MB-231 | PHGDH-independent Breast Cancer | EC₅₀ | 6- to 10-fold higher than dependent lines | |

| Hs 578T | PHGDH-low Breast Cancer | IC₅₀ (Proliferation, 48h) | 93.4 ± 14.0 µM | |

| A549 | Non-Small Cell Lung Cancer | IC₅₀ (Proliferation, 72h) | 16.44 µM |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Description | Value | Reference(s) |

| Administration Route | Intraperitoneal (i.p.) injection | - | |

| Half-life (t½) | Plasma half-life | 2.5 hours | |

| Cₘₐₓ | Maximum plasma concentration | ~20 µM | |

| AUCₗₐₛₜ | Area under the curve | 14,700 hr*ng/mL | |

| Tumor Concentration | Level of this compound in tumor tissue | ~3 µM |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for studying the effects of this compound. Below are detailed protocols for key experiments.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 to 250 µM) for the desired duration (typically 48-72 hours).

-

MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 540 nm using a spectrophotometer.

-

Analysis: Calculate cell viability as the percentage of absorbance in treated cells relative to vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Treatment: Culture cells to sub-confluence and treat with this compound at a predetermined concentration (e.g., IC₅₀) for 24-48 hours.

-

Cell Harvesting: Detach and collect both adherent and floating cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Metabolite Extraction for Nucleotide Analysis

Accurate measurement of intracellular nucleotide pools is essential to confirm the mechanism of this compound.

-

Treatment: Plate cells and treat with this compound as described above.

-

Metabolite Quenching & Extraction: Rapidly aspirate the culture medium. Wash cells with ice-cold saline. Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/acetonitrile mixture).

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Protein & Debris Removal: Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C for 10 minutes.

-

Sample Preparation: Carefully transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Analysis: Reconstitute the dried metabolites in an appropriate buffer for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization & Treatment: Randomly assign mice to treatment (this compound) or control (vehicle) groups.

-

Drug Formulation & Administration: Prepare this compound in a vehicle solution (e.g., 5% ethanol, 35% PEG 300, 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution). Administer the drug intraperitoneally (i.p.) once daily at a specified dose (e.g., 40 mg/kg).

-

Monitoring: Measure tumor volumes with calipers twice weekly and monitor animal body weight as a measure of toxicity.

References

- 1. This compound | Dehydrogenase | CAS 1916571-90-8 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of NCT-503 on Citrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-503 is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. While its on-target effects on serine metabolism are well-documented, emerging evidence reveals significant off-target activities, particularly concerning citrate (B86180) metabolism. This technical guide provides an in-depth analysis of these off-target effects, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the involved metabolic pathways. Notably, this compound has been shown to decrease the synthesis of glucose-derived citrate, an effect independent of its PHGDH inhibitory action. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the multifaceted metabolic impact of this compound.

Introduction to this compound

This compound is a small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH) with an IC50 of 2.5 µM.[1][2][3] It acts as a non-competitive inhibitor with respect to both 3-phosphoglycerate (B1209933) (3-PG) and the co-substrate NAD+.[2][4] The primary, or "on-target," effect of this compound is the blockage of de novo serine synthesis from glucose. This has positioned this compound as a tool for studying cancers dependent on this pathway and as a potential therapeutic agent. However, recent studies have uncovered that this compound's metabolic influence extends beyond serine biosynthesis, with notable off-target effects on the tricarboxylic acid (TCA) cycle, specifically impacting citrate metabolism.

Off-Target Effects on Citrate Metabolism

The principal off-target effect of this compound is a significant reduction in the synthesis of glucose-derived citrate. This effect has been observed in various cell models, including neuroblastoma cell lines with differing levels of PHGDH expression and even in cells with CRISPR-Cas9 mediated PHGDH knockout. This independence from PHGDH expression underscores the off-target nature of this phenomenon.

Interestingly, in conjunction with the decreased entry of glucose-derived carbons into citrate, this compound treatment has been shown to enhance the incorporation of glucose-derived carbons into the TCA cycle via the pyruvate (B1213749) carboxylase pathway. This suggests a rerouting of metabolic flux in response to the drug.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the off-target effects of this compound on citrate metabolism.

Table 1: Effect of this compound on ¹³C-Glucose Incorporation into Metabolites

| Cell Line | Treatment (10 µM this compound) | ¹³C Incorporation into Serine | ¹³C Incorporation into Pyruvate | ¹³C Incorporation into Citrate | ¹³C Incorporation into Malate |

| BE(2)-C | Inactive Drug Control | ~25% | ~75% | ~60% | ~50% |

| This compound | ~5% | ~75% | ~20% | ~40% | |

| SH-EP | Inactive Drug Control | ~15% | ~80% | ~55% | ~45% |

| This compound | ~5% | ~80% | ~25% | ~35% |

Table 2: Effect of this compound on Acetyl-CoA Levels

| Cell Line | Treatment (10 µM this compound) | Relative Acetyl-CoA Levels |

| BE(2)-C | Inactive Drug Control | 100% |

| This compound | ~80% | |

| SH-EP | Inactive Drug Control | 100% |

| This compound | ~75% |

Table 3: Citrate Synthase Activity and Thermal Stability

| Cell Model | Treatment (10 µM this compound) | Citrate Synthase Activity | Citrate Synthase Aggregation Temperature |

| PHGDH knockout clones | Inactive Drug Control | No significant change | N/A |

| This compound | No significant change | N/A | |

| Wildtype BE(2)-C | Inactive Drug Control | N/A | 54.5 °C |

| This compound | N/A | 54 °C |

Experimental Protocols

This section details the methodologies used in the key experiments that identified and characterized the off-target effects of this compound on citrate metabolism.

Cell Culture and Drug Treatment

Neuroblastoma cell lines (e.g., BE(2)-C, SH-EP) and their corresponding PHGDH knockout clones were cultured in standard growth media. For experiments, cells were treated with 10 µM this compound or an inactive drug control for 24 to 96 hours, depending on the specific assay.

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)

To trace the metabolic fate of glucose, cells were cultured for 48 hours with this compound or an inactive control. The medium was then replaced with a medium containing fully labeled ¹³C-glucose for a short period (e.g., 10 minutes) before harvesting. Metabolites were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the percentage of ¹³C label incorporation into key metabolites such as serine, pyruvate, citrate, and malate.

Citrate Synthase Activity Assay

PHGDH knockout and control cells were treated with 10 µM this compound or an inactive control for 24 hours. Cell lysates were prepared, and citrate synthase activity was measured using a commercially available kit, which typically follows the conversion of acetyl-CoA and oxaloacetate to citrate and CoA-SH. The rate of CoA-SH production is monitored spectrophotometrically.

Cellular Thermal Shift Assay (CETSA)

Wildtype BE(2)-C cells were treated with 10 µM this compound or an inactive control for 48 hours. Cells were then harvested, lysed, and the lysate was subjected to a temperature gradient. The aggregated proteins at each temperature were separated from the soluble fraction by centrifugation. The amount of soluble citrate synthase and PHGDH at each temperature was determined by Western blotting to assess changes in their thermal stability upon drug binding.

Visualization of Metabolic Pathways and Workflows

Signaling Pathways

Caption: On- and off-target effects of this compound on cellular metabolism.

Experimental Workflow

Caption: Workflow for investigating this compound's metabolic effects.

Conclusion

The off-target effects of this compound on citrate metabolism represent a critical consideration for researchers utilizing this compound. The reduction in glucose-derived citrate synthesis, independent of PHGDH inhibition, highlights a secondary mechanism of action that may contribute to its overall cellular impact. While the direct molecular target responsible for this effect remains elusive, the current body of evidence strongly indicates that it is not citrate synthase. The compensatory increase in the pyruvate carboxylase pathway activity further illustrates the complex metabolic reprogramming induced by this compound. Future investigations are warranted to fully delineate the molecular basis of these off-target effects, which will be crucial for the accurate interpretation of studies employing this compound and for its potential clinical development. This guide provides a foundational understanding for professionals in the field to navigate the complexities of this compound's metabolic influence.

References

The Role of NCT-503 in One-Carbon Unit Wasting: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. While its primary mechanism involves blocking the production of serine from glucose, this compound also induces a state of "one-carbon unit wasting." This phenomenon is characterized by a futile cycle of serine-glycine interconversion, ultimately leading to the depletion of cellular nucleotide pools and subsequent cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced one-carbon unit wasting, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to One-Carbon Metabolism and this compound

One-carbon metabolism is a critical network of biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules, including nucleotides, amino acids, and methylated compounds.[1][2] Cancer cells often exhibit a heightened dependency on this metabolic network to support their rapid proliferation.[3] The de novo serine synthesis pathway, initiated by PHGDH, is a key contributor of one-carbon units to this network.[4][5]

This compound has emerged as a valuable chemical probe and potential therapeutic agent for targeting cancers with elevated PHGDH expression. It is an inhibitor of PHGDH with a reported IC50 value of 2.5 μM. Beyond simple inhibition of serine synthesis, this compound's mechanism of action involves a more complex process that actively depletes one-carbon units.

Mechanism of Action: Induction of One-Carbon Unit Wasting

This compound selectively blocks the synthesis of serine from glucose by inhibiting PHGDH. However, it concurrently triggers a futile cycle dependent on serine hydroxymethyltransferase 1 (SHMT1), a cytosolic enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This this compound-induced cycle involves the synthesis of serine from glycine, which consumes one-carbon units without contributing to the net production of essential downstream metabolites. This "wasting" of one-carbon units leads to a depletion of the nucleotide pool and ultimately causes cell cycle arrest.

Signaling Pathway of this compound Induced One-Carbon Wasting

The following diagram illustrates the core mechanism of this compound's action on one-carbon metabolism.

References

- 1. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Preliminary Studies on NCT-503 in Neuroblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases.[1] Metabolic reprogramming is a hallmark of cancer, and targeting these altered pathways presents a promising therapeutic avenue.[2] One such target is the serine synthesis pathway, with the enzyme phosphoglycerate dehydrogenase (PHGDH) catalyzing the first, rate-limiting step.[3] The small molecule inhibitor NCT-503 has been investigated for its potential to inhibit PHGDH and, consequently, cancer cell proliferation.[4] However, recent preliminary studies in neuroblastoma have revealed a more complex mechanism of action for this compound, suggesting effects that are independent of its primary target. This technical guide synthesizes the current preclinical findings on this compound in neuroblastoma, focusing on its effects on cell viability, its newly discovered off-target metabolic effects, and the experimental methodologies used in these investigations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in neuroblastoma cell lines and xenograft models.

Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Viability

| Cell Line | PHGDH Expression Level | Treatment | Reduction in Viable Cells (% of Control) | Reference |

| BE(2)-C | High | 10 µM this compound for 96h | 40-50% | [1] |

| Kelly | High | 10 µM this compound for 96h | 20-35% | |

| SH-EP | Low | 10 µM this compound for 96h | 40-50% | |

| SK-N-AS | Low | 10 µM this compound for 96h | 20-35% |

Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models

| Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |

| IMR-32 | NOG/SCID | 40 mg/kg daily | Significantly reduced tumor growth | |

| SK-N-SH | NOG/SCID | 40 mg/kg daily | Mild effect on tumor growth (not significant) | |

| BE(2)-C | Not Specified | 64 mg/kg for 10 days | Reduced tumor growth | |

| SK-N-AS | Not Specified | 64 mg/kg for 10 days | Reduced tumor growth |

Mechanism of Action: An Off-Target Metabolic Shift

Initial investigations into this compound centered on its role as a PHGDH inhibitor, which would theoretically limit the production of glucose-derived serine and hinder the growth of cancer cells dependent on this pathway. However, studies in neuroblastoma have demonstrated that this compound reduces cell viability irrespective of PHGDH expression levels, pointing towards a PHGDH-independent mechanism.

The primary off-target effect of this compound in neuroblastoma cells is a significant remodeling of glucose-derived carbon flow within the tricarboxylic acid (TCA) cycle. Specifically, this compound treatment leads to a strong reduction in the synthesis of glucose-derived citrate (B86180). Concurrently, there is an enhanced incorporation of glucose-derived carbons into malate. This metabolic shift suggests that this compound promotes an alternative anaplerotic pathway to fuel the TCA cycle. The proposed mechanism involves the enhancement of the pyruvate (B1213749) carboxylase pathway, which facilitates the conversion of pyruvate to oxaloacetate, a key TCA cycle intermediate. Importantly, the activity of citrate synthase, the enzyme responsible for citrate production from acetyl-CoA and oxaloacetate, is not altered by this compound treatment.

This off-target metabolic reprogramming appears to be a key contributor to the anti-proliferative effects of this compound observed in neuroblastoma cells.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in neuroblastoma.

Cell Culture and Proliferation Assay

-

Cell Lines: Human neuroblastoma cell lines BE(2)-C, Kelly, SH-EP, and SK-N-AS were utilized.

-

Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: For proliferation assays, cells were seeded in multi-well plates and treated with 10 µM this compound or an inactive drug control for 96 hours.

-

Viability Assessment: The number of viable cells was determined using a standard cell viability assay (e.g., CCK-8 assay). The absorbance at 450 nm was measured with a microplate reader.

Western Blot Analysis

-

Purpose: To determine the expression levels of PHGDH in different neuroblastoma cell lines.

-

Protocol:

-

Protein lysates were prepared from cultured neuroblastoma cells.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody against PHGDH.

-

A primary antibody against a loading control (e.g., GAPDH) was used to ensure equal protein loading.

-

The membrane was then incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Pulsed Stable Isotope-Resolved Metabolomics (pSIRM)

-

Purpose: To trace the metabolic fate of glucose-derived carbons in neuroblastoma cells following this compound treatment.

-

Protocol:

-

Neuroblastoma cells were cultured and treated with 10 µM this compound or an inactive control.

-

The culture medium was replaced with a medium containing a stable isotope-labeled nutrient, such as [U-¹³C]-glucose, for a defined period (e.g., 10 minutes).

-

Metabolites were extracted from the cells.

-

The extracts were analyzed by mass spectrometry to determine the incorporation of the ¹³C label into various metabolites of the TCA cycle (e.g., serine, pyruvate, citrate, malate).

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOG/SCID or BALB/c nude mice) were used.

-

Tumor Implantation: Human neuroblastoma cells (e.g., IMR-32, SK-N-SH, BE(2)-C, SK-N-AS) were suspended in PBS and subcutaneously injected into the flanks of the mice.

-

Treatment Initiation: Treatment with this compound or a vehicle control was initiated when tumors reached a palpable size (e.g., approximately 100 mm³).

-

Drug Administration: this compound was administered intraperitoneally at doses ranging from 40 mg/kg to 64 mg/kg daily or on a specified schedule.

-

Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and may be used for further analysis such as histology or metabolomics.

Visualizations

Signaling and Metabolic Pathways

References

- 1. Inhibiting PHGDH with this compound reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Off-Target Impact of NCT-503 on Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-503 is a known inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. While its on-target effects are well-documented, emerging evidence reveals a significant, off-target impact on central carbon metabolism, independent of PHGDH expression. This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. Understanding this dual mechanism of action is critical for the accurate interpretation of preclinical data and the strategic development of this compound as a therapeutic agent.

Introduction: The Dual Role of this compound

This compound has been primarily investigated for its role in inhibiting PHGDH, thereby blocking the de novo synthesis of serine, a crucial amino acid for cancer cell proliferation. However, recent studies in neuroblastoma cell lines have unveiled a secondary, off-target effect that significantly remodels central carbon metabolism. This guide focuses on this off-target activity, specifically the rerouting of glucose-derived carbons in the tricarboxylic acid (TCA) cycle.

Quantitative Analysis of Metabolic Reprogramming

Treatment with this compound induces significant alterations in the metabolic fate of glucose-derived carbons. The following tables summarize the quantitative data from pulsed stable isotope-resolved metabolomics (PSIRM) experiments on neuroblastoma cell lines.

Table 1: Effect of this compound on Cell Viability

| Cell Line | PHGDH Expression | Treatment (10 µM this compound) | Reduction in Viable Cells (%) |

| BE(2)-C | High | 96 hours | 40-50% |

| Kelly | High | 96 hours | 20-35% |

| SH-EP | Low | 96 hours | 40-50% |

| SK-N-AS | Low | 96 hours | 20-35% |

This data demonstrates that the anti-proliferative effects of this compound are not solely dependent on the expression level of its primary target, PHGDH.

Table 2: 13C-Label Incorporation from Glucose into Key Metabolites

| Cell Line | Metabolite | 13C-Label Incorporation (% of Control) |

| BE(2)-C (High PHGDH) | ||

| Serine | Significantly Reduced | |

| Pyruvate | No Significant Change | |

| Citrate (B86180) | Significantly Reduced | |

| Malate (B86768) | Significantly Increased | |

| SH-EP (Low PHGDH) | ||

| Serine | No Significant Change | |

| Pyruvate | No Significant Change | |

| Citrate | Significantly Reduced | |

| Malate | Significantly Increased |

These findings highlight that this compound's effect on citrate and malate is independent of its inhibitory action on serine synthesis.

Table 3: Cellular Thermal Shift Assay (CETSA) Data

| Protein | Treatment | Aggregation Temperature (°C) | Thermal Shift (ΔTagg) |

| PHGDH | Inactive Control | 53.5 | - |

| PHGDH | This compound | 56.5 | +3.0 |

| Citrate Synthase | Inactive Control | 54.5 | - |

| Citrate Synthase | This compound | 54.0 | -0.5 |

The thermal shift observed for PHGDH confirms target engagement by this compound. The absence of a significant shift for citrate synthase suggests it is not a direct off-target of this compound.[1]

Signaling Pathways and Metabolic Rerouting

The metabolic shift induced by this compound involves a rerouting of carbon flow within the TCA cycle. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of this compound's on- and off-target effects on central carbon metabolism.

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of neuroblastoma cell lines.

Caption: Workflow for the cell viability assay.

Protocol:

-

Cell Seeding: Seed neuroblastoma cells (BE(2)-C, Kelly, SH-EP, SK-N-AS) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with 10 µM this compound or an inactive control compound.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay: Perform a commercial cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Readout: Measure the luminescence using a plate reader to determine the number of viable cells.

Pulsed Stable Isotope-Resolved Metabolomics (PSIRM)

This method traces the metabolic fate of 13C-labeled glucose to quantify changes in metabolic fluxes upon this compound treatment.

Caption: Workflow for the pulsed stable isotope-resolved metabolomics (PSIRM) experiment.

Protocol:

-

Cell Culture and Treatment: Culture neuroblastoma cells (BE(2)-C, SH-EP) and treat with 10 µM this compound or an inactive control for 48 hours.

-

Isotope Labeling: Replace the culture medium with a medium containing 13 mM 13C-glucose and incubate for 10 minutes.

-

Metabolism Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and adding cold methanol.

-

Metabolite Extraction: Scrape the cells and extract the metabolites using a suitable solvent system (e.g., methanol/water).

-

Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in key metabolites.

-

Data Analysis: Calculate the percentage of 13C-label incorporation into metabolites of interest.

Citrate Synthase Activity Assay

This assay measures the enzymatic activity of citrate synthase in cell lysates to determine if it is directly affected by this compound.

Caption: Workflow for the citrate synthase activity assay.

Protocol:

-

Cell Treatment and Lysis: Treat neuroblastoma cells with 10 µM this compound or an inactive control for 24 hours. Prepare whole-cell lysates using a suitable lysis buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, acetyl-CoA, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Reaction Initiation: Initiate the enzymatic reaction by adding oxaloacetate.

-

Detection: Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the product Coenzyme A-SH with DTNB.

-

Activity Calculation: Calculate the citrate synthase activity based on the rate of change in absorbance.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of this compound to its target protein (PHGDH) and potential off-targets (citrate synthase) in a cellular context.

References

Methodological & Application

Application Notes and Protocols for NCT-503 in Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] This pathway is upregulated in various cancers, making PHGDH an attractive target for therapeutic intervention. This compound has been demonstrated to inhibit the proliferation of cancer cells dependent on this pathway and induce cell cycle arrest.[1][3] These application notes provide detailed protocols for in vitro studies involving this compound to assess its biological effects on cancer cells.

Mechanism of Action

This compound is a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[4] By inhibiting PHGDH, this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This leads to a depletion of intracellular serine and downstream metabolites, including glycine (B1666218) and one-carbon units essential for nucleotide synthesis. The resulting nucleotide depletion triggers cell cycle arrest and inhibits cell proliferation. Interestingly, this compound treatment can also induce a futile cycle by triggering SHMT1-dependent serine synthesis from glycine, further depleting the cell of one-carbon units. Some studies have also suggested potential off-target effects, such as the rerouting of glucose-derived carbons into the TCA cycle.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | IC50 | 20.2 ± 2.8 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | EC50 | 8 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | EC50 (Serine Flux) | 2.3 | |

| Hs 578T | Triple-Negative Breast Cancer | IC50 | 93.4 ± 14.0 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 76.6 ± 3.2 | |

| BT-20 | Breast Cancer | EC50 | 8 - 16 | |

| HCC70 | Breast Cancer | EC50 | 8 - 16 | |

| HT1080 | Fibrosarcoma | EC50 | 8 - 16 | |

| MT-3 | Not Specified | EC50 | 8 - 16 | |

| A549 | Non-Small Cell Lung Cancer | IC50 | 16.44 | |

| Glioblastoma Stem Cells | Glioblastoma | IC50 | < 30 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium without disturbing the formazan (B1609692) crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assay

This assay monitors the effect of this compound on cell growth over time.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well)

-

An automated cell imager (e.g., IncuCyte) or a cell counter (e.g., Vi-CELL)

Procedure:

-

Seed cells in a multi-well plate at a low density to allow for several days of growth.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound or a vehicle control.

-

Monitor cell proliferation at regular intervals (e.g., every 24 hours) for a period of 72 to 96 hours.

-

Cell confluence can be measured using an automated imager, or cell numbers can be determined by trypsinizing and counting the cells with a cell counter.

Western Blot Analysis for PHGDH Expression

This protocol is used to determine the protein levels of PHGDH in cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PHGDH

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Probe for a loading control to ensure equal protein loading.

Metabolic Flux Analysis using 13C-Glucose Tracing

This advanced technique allows for the direct measurement of metabolic pathway activity.

Materials:

-

This compound

-

Cancer cell line of interest

-

Glucose-free medium

-

[U-13C]-glucose

-

LC-MS/MS system

Procedure:

-

Culture cells in standard medium and treat with this compound or vehicle for a specified duration (e.g., 48 hours).

-

Switch the medium to glucose-free medium containing [U-13C]-glucose and incubate for a short period (e.g., 10 minutes to a few hours).

-

Rapidly quench metabolism and extract intracellular metabolites.

-

Analyze the isotopic labeling of serine, glycine, and other relevant metabolites using LC-MS/MS to determine the flux through the serine synthesis pathway.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for 24-72 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for a desired period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualization

Caption: this compound inhibits PHGDH, blocking de novo serine synthesis and leading to cell cycle arrest.

Caption: Workflow for in vitro characterization of this compound's effects on cancer cells.

References

Application Notes and Protocols for NCT-503 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support rapid proliferation, making PHGDH an attractive target for anti-cancer therapy. This compound has demonstrated efficacy in preclinical xenograft models by selectively inhibiting the growth of tumors dependent on this pathway.[1][3] These application notes provide detailed protocols for the preparation and administration of this compound in xenograft studies, along with a summary of reported dosages and their effects.

Mechanism of Action

This compound functions as a non-competitive inhibitor of PHGDH with respect to both its substrate 3-phosphoglycerate (B1209933) (3-PG) and the cofactor NAD+.[4] Inhibition of PHGDH by this compound blocks the conversion of 3-PG to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. This leads to a depletion of intracellular serine pools, which are crucial for the synthesis of proteins, nucleotides, and other essential biomolecules. The downstream consequences of PHGDH inhibition by this compound include cell cycle arrest and increased necrosis in PHGDH-dependent cancer cells. Interestingly, this compound has also been reported to have off-target effects, including the rerouting of glucose-derived carbons into the TCA cycle.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Accurate and consistent preparation of this compound is critical for reproducible results in xenograft studies. The following are examples of vehicle formulations reported in the literature.

Vehicle Formulation 1:

-

Components:

-

5% Ethanol

-

35% PEG 300

-

60% aqueous 30% hydroxypropyl-β-cyclodextrin

-

-

Preparation Steps:

-

Dissolve this compound in ethanol.

-

Add PEG 300 and mix until the solution is clear.

-

Add the hydroxypropyl-β-cyclodextrin solution to the desired final volume.

-

Ensure the final solution is clear and free of precipitation before administration.

-

Vehicle Formulation 2:

-

Components:

-

5% DMSO

-

40% PEG 300

-

5% Tween 80

-

50% ddH₂O

-

-

Preparation Steps:

-

Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

-

In a separate tube, mix PEG 300 and Tween 80.

-

Add the this compound stock solution to the PEG 300/Tween 80 mixture and mix until clear.

-

Add ddH₂O to the desired final volume and mix thoroughly.

-

The mixed solution should be used immediately for optimal results.

-

Administration in Xenograft Models

The following protocol outlines a general procedure for administering this compound to tumor-bearing mice.

-

Animal Models: NOD.SCID or BALB/c nude mice are commonly used for establishing xenografts.

-

Tumor Implantation:

-

Harvest cancer cells (e.g., MDA-MB-468, HCT-116) during the exponential growth phase.

-

Resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Treatment Schedule:

-

Allow tumors to reach a palpable size (e.g., approximately 100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound via intraperitoneal (i.p.) injection. The volume of injection should typically not exceed 150 µL, and the dose should be adjusted based on the individual mouse's body weight.

-

The control group should receive the vehicle solution following the same administration schedule.

-

-

Monitoring:

-

Monitor tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Quantitative Data Summary

The following table summarizes the dosages and administration schedules of this compound used in various xenograft models.

| Cell Line Xenograft | Mouse Strain | Dosage | Administration Route | Frequency | Outcome |

| MDA-MB-468 (Breast Cancer) | NOD.SCID | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth and weight; increased necrosis. |

| MDA-MB-231 (Breast Cancer) | NOD.SCID | 40 mg/kg | Intraperitoneal (i.p.) | Daily | No significant effect on tumor growth or weight. |

| HIF2α-KO-SU-R-786-o (Renal Cell Carcinoma) | BALB/c nude | 40 mg/kg | Intraperitoneal (i.p.) | Daily | Significantly suppressed tumor growth. |

| HCT-116 (Colorectal Cancer) | BALB/c nude | 40 mg/kg | Intraperitoneal (i.p.) | Every three days | Significantly inhibited tumor growth. |

| A549 (Non-Small Cell Lung Cancer) | Not specified | Not specified in vivo | In vivo co-administration with PKM2-IN-1 | Not specified | Significantly inhibited tumor growth in combination. |

Visualizations

Signaling Pathway of this compound Action

References

Application Notes and Protocols for NCT-503, a PHGDH Inhibitor

Introduction

NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2] By targeting PHGDH, this compound effectively blocks the production of serine from glucose, a critical process for cancer cell proliferation and survival. These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for both in vitro and in vivo research applications. The compound has demonstrated efficacy in various preclinical models, including those for multiple myeloma and glioblastoma.[3][4]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 408.48 g/mol | [1] |

| In Vitro IC50 (PHGDH) | 2.5 µM | |

| In Vitro EC50 (MDA-MB-468 cells) | 8 µM | |

| In Vitro Working Concentration | 2.5 - 20 µM | |

| In Vivo Dosage | 30 - 40 mg/kg | |

| Solubility (DMSO) | 50 - 82 mg/mL (approx. 122 - 200 mM) | |

| Solubility (Ethanol) | ~13.33 mg/mL (approx. 32.63 mM) |

Signaling Pathway of this compound Action

This compound inhibits PHGDH, the initial enzyme in the serine synthesis pathway, which converts 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This blockade disrupts the downstream production of serine, glycine, and one-carbon units essential for nucleotide synthesis and redox homeostasis, ultimately leading to cell cycle arrest and reduced cancer cell proliferation.

Experimental Protocols

Preparation of this compound Stock Solution (In Vitro)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 408.48 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing this compound: Accurately weigh out 4.085 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.

Preparation of Working Concentrations (In Vitro)

This protocol outlines the dilution of the 10 mM stock solution to desired working concentrations for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Application: Add the prepared working solutions to your cell cultures and incubate for the desired duration. Studies have shown anti-proliferative effects with this compound concentrations around 10 µM after 96 hours of treatment.

Preparation of this compound Formulation for In Vivo Studies

This protocol describes the preparation of a formulation suitable for intraperitoneal (IP) injection in animal models.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Formulation: To prepare a 2.5 mg/mL working solution, follow these steps sequentially:

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

Homogenization: Vortex the final suspension thoroughly. Use an ultrasonic bath if necessary to ensure a uniform suspension.

-

Administration: The prepared formulation should be used immediately for intraperitoneal injection. Dosing regimens of 30 mg/kg or 40 mg/kg administered daily have been used in xenograft models.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound solutions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]